molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No. B1310560
CAS RN: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-amino-2-sulfamoylbenzoate” is a chemical compound with the molecular formula C8H10N2O4S . It has an average mass of 230.241 Da and a monoisotopic mass of 230.036133 Da . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of “Methyl 4-amino-2-sulfamoylbenzoate” involves the reaction of 4-methylbenzoyl chloride with methyl 4-amino-2-sulfamoylbenzoate in THF (Tetrahydrofuran) solution. The mixture is then refluxed for 4 hours. Colorless single crystals suitable for X-ray diffraction are obtained by recrystallization from a mixture of ethyl acetate and petroleum ether .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-2-sulfamoylbenzoate” is characterized by the presence of an amino group (-NH2), a sulfamoyl group (-SO2NH2), and a methyl ester group (-COOCH3) on a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 4-amino-2-sulfamoylbenzoate” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Veterinary Medicine

Similar to its applications in human medicine, this compound is also significant in veterinary medicine. It could lead to the development of veterinary drugs that combat infections in animals, thereby supporting animal health and food safety.

Each of these applications demonstrates the versatility and importance of Methyl 4-amino-2-sulfamoylbenzoate in scientific research across various fields. Its role as a building block in chemical synthesis underscores its value in advancing knowledge and technology in these areas .

Safety and Hazards

“Methyl 4-amino-2-sulfamoylbenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-amino-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCAGURECWZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450512
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2297-06-5
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate?

A1: Studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate, a derivative of Methyl 4-amino-2-sulfamoylbenzoate, provides valuable insights into the three-dimensional arrangement of its atoms and the nature of its chemical bonds [, ]. This information is crucial for understanding the compound's physical and chemical properties, which can be relevant for further research and potential applications, even though these applications are not explicitly discussed in the provided research.

Q2: What were the key findings related to the structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate in the study?

A2: The X-ray crystallography analysis revealed several important structural features of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate [, ]:

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